N-benzyl-N-(4-bromophenyl)-N-methylamine
Overview
Description
N-benzyl-N-(4-bromophenyl)-N-methylamine (BPA) is a derivative of the amine group of organic compounds. It is a colorless, volatile liquid with a faint odor and a low vapor pressure. BPA has a wide range of applications in research and industry, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In the lab, BPA is used as a reagent for the synthesis of a variety of compounds, including those used in drug discovery and development, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
- Efforts have been made to explore the antimicrobial properties of N-(4-bromophenyl)-2-chloro-benzamide derivatives. These compounds were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .
- Mechanistically, the thiazole nucleus present in this compound may block bacterial lipid biosynthesis or act through other mechanisms .
- N-(4-bromophenyl)-2-chloro-benzamide derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 demonstrated notable activity against breast cancer cells .
- Among the synthesized analogues, compounds containing the N-(4-bromophenyl) sulphonamide moiety exhibited the highest GK activation fold compared to control .
- The molecular structures of N-(4-bromophenyl)-2-chloro-benzamide derivatives were confirmed using physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .
- Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Antimicrobial Activity
Anticancer Potential
Glycogen Phosphorylase Kinase (GK) Activation
Chemical Synthesis and Characterization
Molecular Docking Studies
Thiazole Nucleus as a Medicinal Scaffold
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown promising results in combating antimicrobial and anticancer drug resistance .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities .
properties
IUPAC Name |
N-benzyl-4-bromo-N-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWUELVOTRQMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-bromophenyl)-N-methylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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